molecular formula C20H24O2 B025146 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane CAS No. 19574-85-7

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane

Cat. No. B025146
CAS RN: 19574-85-7
M. Wt: 296.4 g/mol
InChI Key: LIJMMZBEUVMNQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane and related compounds involves complex chemical reactions. For example, reactions of 2-methoxy-3,3-dimethyl-2-phenyloxirane with carbon dioxide in the presence of aliphatic α,ω-diamines have been investigated, leading to the formation of bis(2-oxazolidinone) derivatives (Saitǒ et al., 1986).

Molecular Structure Analysis

Studies on related compounds provide insight into the molecular structure of oxiranes. For instance, the photochemistry of 2,3-bis(p-methoxyphenyl)oxirane reveals interesting rearrangements and C–C cleavage under specific conditions, highlighting the structural intricacies of such molecules (Clawson et al., 1984).

Chemical Reactions and Properties

Oxiranes, including 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane, undergo various chemical reactions that demonstrate their reactivity and potential for further functionalization. For example, ring-opening polymerization of a 2,3-disubstituted oxirane leads to polymers with unique structural features (Merlani et al., 2015).

Physical Properties Analysis

The physical properties of oxiranes can be deduced from related studies. For instance, the synthesis and redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene provide insights into the optical and electronic characteristics of similar compounds (Sasaki et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane are complex and can be related to the behavior of similar compounds under various conditions. Studies on the regioselective synthesis mechanism and crystal structure of related molecules offer valuable information on the reactivity and stability of oxirane derivatives (Jian, 2007).

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those related to 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane, have shown significant antituberculosis activity. These studies highlight the potential of organotin complexes as antituberculosis agents, emphasizing the importance of the ligand environment and the structure of these compounds in determining their biological activity (Iqbal, Ali, & Shahzadi, 2015).

Twist-Bend Nematic Phase in Liquid Crystal Dimers

Research on methylene-linked liquid crystal dimers, which share structural features with the compound , has uncovered the existence of a twist-bend nematic phase. This phase is significant for the development of new liquid crystal technologies, offering insights into the design of materials with unique optical properties (Henderson & Imrie, 2011).

Biomass Conversion to Furan Derivatives

The conversion of plant biomass into valuable chemicals, including furan derivatives, is another area of research related to the compound's chemical class. This process is crucial for the sustainable production of fuels, solvents, and polymers from renewable resources, highlighting the importance of innovative chemical synthesis pathways (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Estrogenic Effects of Methoxychlor

Although not directly related to the compound , the study of methoxychlor, an environmental estrogen, provides context on the potential environmental and health implications of similar compounds. Methoxychlor's ability to mimic estrogenic hormones underscores the importance of evaluating the biological and environmental impacts of chemical compounds (Cummings, 1997).

Safety And Hazards

The safety and hazards associated with “2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane” are not specified in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for “2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane” are not specified in the sources I found. The potential applications and research directions would depend on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

2-[bis(2,6-dimethylphenyl)methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-13-7-5-8-14(2)18(13)20(22-12-17-11-21-17)19-15(3)9-6-10-16(19)4/h5-10,17,20H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJMMZBEUVMNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564278
Record name 2-{[Bis(2,6-dimethylphenyl)methoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane

CAS RN

19574-85-7
Record name 2-{[Bis(2,6-dimethylphenyl)methoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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